molecular formula C18H19ClINO2 B4803419 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide

Cat. No.: B4803419
M. Wt: 443.7 g/mol
InChI Key: OJFAVEXHEPZUCR-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide is an organic compound characterized by its complex aromatic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both chloro and iodo substituents on the aromatic rings suggests that it may exhibit unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide typically involves multiple steps:

  • Formation of the Phenoxy Intermediate

      Starting Materials: 4-chloro-3,5-dimethylphenol and 2-chloroacetyl chloride.

      Reaction Conditions: The phenol is reacted with 2-chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride.

  • Amidation Reaction

      Starting Materials: 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride and 4-iodo-2,5-dimethylaniline.

      Reaction Conditions: The acetyl chloride intermediate is then reacted with 4-iodo-2,5-dimethylaniline in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • The chloro and iodo groups on the aromatic rings can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
  • Oxidation and Reduction

    • The compound can undergo oxidation reactions, particularly at the methyl groups, using reagents such as potassium permanganate or chromium trioxide.
    • Reduction reactions can target the carbonyl group in the acetamide moiety, using reagents like lithium aluminum hydride.
  • Coupling Reactions

    • The iodo group can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions, using reagents like boronic acids or alkenes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Coupling: Palladium catalysts, boronic acids, alkenes.

Major Products

    Oxidation: Formation of carboxylic acids or ketones from methyl groups.

    Reduction: Formation of amines from the acetamide group.

    Substitution: Formation of new aromatic compounds with different substituents.

    Coupling: Formation of biaryl compounds or substituted alkenes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique substituents.

Biology

    Biological Probes: Used in the development of probes for studying biological systems, particularly those involving halogenated aromatic compounds.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors due to its unique structure.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of halogen atoms can enhance binding affinity and specificity through halogen bonding interactions. In materials science, its unique structure can impart specific physical or chemical properties to the materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)-N-(4-bromo-2,5-dimethylphenyl)acetamide: Similar structure but with a bromo substituent instead of an iodo group.

    2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluoro-2,5-dimethylphenyl)acetamide: Similar structure but with a fluoro substituent instead of an iodo group.

    2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-2,5-dimethylphenyl)acetamide: Similar structure but with a methyl substituent instead of an iodo group.

Uniqueness

The presence of both chloro and iodo substituents in 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide makes it unique compared to its analogs. The iodo group can participate in specific reactions such as palladium-catalyzed coupling, which may not be as efficient with other halogens. Additionally, the combination of these substituents can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClINO2/c1-10-8-16(11(2)7-15(10)20)21-17(22)9-23-14-5-12(3)18(19)13(4)6-14/h5-8H,9H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFAVEXHEPZUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C(=C2)C)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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